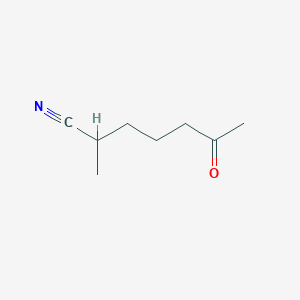

1-Cyano-1-Methyl-5-Ketohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-1-Methyl-5-Ketohexane is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyano-1-methyl-5-ketohexane, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sequential functionalization of a hexane backbone. A plausible route is:

Cyano group introduction : Use nucleophilic substitution (e.g., Knoevenagel condensation) with methyl acetoacetate derivatives and cyanide sources (e.g., KCN or TMSCN under controlled pH).

Ketone formation : Oxidize the terminal alcohol to a ketone via Jones oxidation or Swern conditions.

Purity is validated using HPLC (≥98% purity) and NMR spectroscopy (absence of residual solvents like DMF or THF). Ensure anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer :

- 1H/13C NMR : Identify signals for the methyl group (δ ~1.3 ppm, singlet), cyano (no proton signal), and ketone (δ ~2.1 ppm for adjacent CH2).

- IR Spectroscopy : Confirm C≡N stretch (~2240 cm⁻¹) and C=O stretch (~1710 cm⁻¹).

- Mass Spectrometry : Look for molecular ion [M+H]+ at m/z 155.2 and fragmentation patterns (e.g., loss of CO from the ketone).

Cross-reference with computed spectra using density-functional theory (DFT) for accuracy .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture to prevent nitrile hydrolysis to carboxylic acids. Monitor degradation via periodic TLC or GC-MS. For long-term stability, lyophilization is recommended .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : DFT (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. The ketone’s LUMO energy (~-1.8 eV) indicates susceptibility to nucleophilic attack (e.g., Grignard reagents). Compare Mulliken charges on carbonyl C (δ+ ~0.45) and cyano N (δ− ~-0.3) to rationalize regioselectivity .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate conditions (solvent purity, temperature gradients) from conflicting studies.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., enol tautomers) that may divert pathways.

- Kinetic Profiling : Monitor reactions in situ via FT-IR or Raman spectroscopy to identify rate-limiting steps .

Q. How does the electron-withdrawing cyano group influence the compound’s spectroscopic and catalytic behavior?

- Methodological Answer :

- NMR Chemical Shifts : The cyano group deshields adjacent protons (e.g., methyl group δ increases by 0.2–0.3 ppm).

- Catalytic Applications : In Pd-catalyzed cross-couplings, the nitrile stabilizes transition states via η²-coordination, enhancing Suzuki-Miyaura efficiency. Validate using X-ray crystallography of Pd intermediates .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Asymmetric Catalysis : Employ Jacobsen’s Mn-salen catalysts for enantioselective cyanohydrin synthesis. Optimize ee (>95%) via temperature-controlled batch reactors .

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

2-methyl-6-oxoheptanenitrile |

InChI |

InChI=1S/C8H13NO/c1-7(6-9)4-3-5-8(2)10/h7H,3-5H2,1-2H3 |

InChI Key |

ZAYXJHRQIGGXJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=O)C)C#N |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.